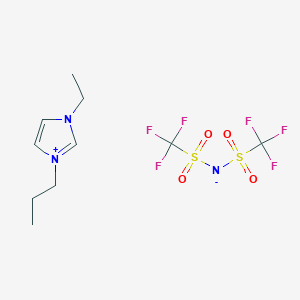

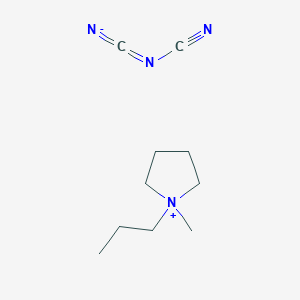

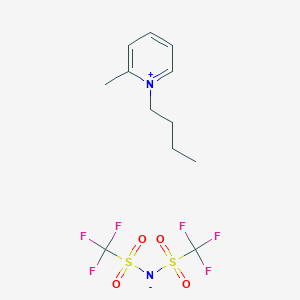

![molecular formula C36H30IrN3 B6310744 Tris[2-(p-tolyl)pyridine]iridium(III), 99% CAS No. 800394-58-5](/img/structure/B6310744.png)

Tris[2-(p-tolyl)pyridine]iridium(III), 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

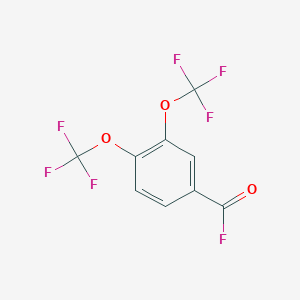

Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)3, is a solution-processable small molecule . It is widely used as a green phosphorescent dopant in highly-efficient light emitting diode (LED) displays, including both perovskite and organic LEDs .

Molecular Structure Analysis

Tris[2-(p-tolyl)pyridine]iridium(III) has three methyl groups attached to the pyridine ligands, which makes it more soluble than other similar compounds . This property can be attributed to the twisted structure of the molecule .Chemical Reactions Analysis

Tris[2-(p-tolyl)pyridine]iridium(III) is primarily used as a dopant in OLED devices . Its chemical reactions mainly involve the processes of doping and light emission in these devices.Physical And Chemical Properties Analysis

Tris[2-(p-tolyl)pyridine]iridium(III) has an empirical formula of C36H30IrN3 and a molecular weight of 696.86 . It is soluble in chloroform, dichloromethane, and toluene . Its maximum absorption (λmax) is at 287 nm±5 nm and 373 nm±5 nm in dichloromethane, and it emits fluorescence at 514 nm±10 nm in dichloromethane . The energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are 5.6 eV and 3.0 eV, respectively .Applications De Recherche Scientifique

OLED & PLED Materials

Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)3, is a solution-processable small molecule. It is used as a green phosphorescent dopant in highly-efficient light-emitting diode (LED) displays, both perovskite and organic LEDs .

Phosphorescent Emitter in OLED Devices

This compound is widely utilized as a phosphorescent emitter in OLED devices, particularly in green or yellow organic light-emitting diodes (OLEDs) .

Advanced Display Technologies

It can be used in R&D studies for the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .

Solid-State Lighting

Tris[2-(p-tolyl)pyridine]iridium(III) is suitable in studies such as solid-state lighting including white OLEDs (WOLEDs) and organic light-emitting transistors (OLETs) .

Dye-Sensitized Solar Cells (DSSCs)

It has been studied as a sensitizer in dye-sensitized solar cells (DSSCs) .

Hybrid Perovskite Solar Cells

Tris[2-(p-tolyl)pyridine]iridium(III) is also used as a component in hybrid perovskite solar cells .

Electron Transporting Material (ETM)

A green phosphorescent OLED (PhOLED) based on tris[2-(p-tolyl)pyridine]iridium(III) as the emitter displayed a maximum external quantum efficiency (EQE) of 23.1%, indicating its potential as an excellent electron transporting material .

Device Lifetime Enhancement

The rigid twisted structure of tris[2-(p-tolyl)pyridine]iridium(III) helps to maintain the morphological stability of the amorphous film and contributes to the enhancement of the device lifetime .

Mécanisme D'action

Target of Action

Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(mppy)3, is primarily targeted towards the fabrication of Organic Light Emitting Diodes (OLEDs) . It acts as a green phosphorescent dopant in these devices .

Mode of Action

Ir(mppy)3 interacts with the OLED device by emitting light when an electric current is applied . The compound’s phosphorescent properties allow it to emit light efficiently, contributing to the high efficiency of the OLEDs .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic pathways . When an electric current is applied, electrons in the Ir(mppy)3 molecules are excited to a higher energy state. When these electrons return to their ground state, they emit energy in the form of light .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound in a biological system, in the case of Ir(mppy)3, we can discuss its solubility and stability . Ir(mppy)3 is soluble in chloroform, dichloromethane, and toluene . Its stability is indicated by a weight loss of 0.5% at temperatures greater than 330°C .

Result of Action

The result of Ir(mppy)3’s action in an OLED is the emission of green light . This light emission contributes to the overall display output of the OLED device .

Action Environment

The action of Ir(mppy)3 is influenced by the environment within the OLED device . Factors such as the electric current applied, the surrounding materials in the device, and the temperature can all impact the efficiency and stability of the light emission .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBDFNGFJZGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30IrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.